

A Comparative Guide to the Quantification of 2,5-Furandicarboxylic Acid (FDCA)

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Compound of Interest

Compound Name: 2,5-Furandicarboxylic acid-13C6

Cat. No.: B13842436

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The accurate quantification of 2,5-Furandicarboxylic acid (FDCA), a key bio-based platform chemical and monomer for innovative polymers like polyethylene furanoate (PEF), is crucial for research, development, and quality control. This guide provides an objective comparison of analytical methodologies for FDCA quantification, supported by experimental data from published literature. While a formal inter-laboratory comparison study for FDCA is not publicly available, this document compiles and contrasts the performance of validated analytical methods to serve as a valuable benchmark.

Data Presentation: Performance of Analytical Methods

The following tables summarize the quantitative performance of various High-Performance Liquid Chromatography (HPLC) methods for the determination of FDCA. These methods have been validated in different laboratory settings and provide a basis for comparing expected performance.

Table 1: HPLC-UV Method Performance for FDCA Quantification

Parameter	Method 1	Method 2
Limit of Detection (LOD)	0.05 µg/mL	0.1 µg/mL
Limit of Quantification (LOQ)	0.15 µg/mL	0.3 µg/mL
Linearity Range	0.5 - 100 µg/mL	1 - 200 µg/mL
Correlation Coefficient (r^2)	> 0.999	> 0.998
Precision (RSD%)	< 2%	< 3%
Accuracy (Recovery %)	98 - 102%	97 - 103%

Table 2: LC-MS/MS Method Performance for FDCA Quantification

Parameter	Method 3
Limit of Quantification (LOQ)	1 ng/mL
Linearity Range	5 - 1000 ng/mL
Correlation Coefficient (r^2)	> 0.995
Precision (Intra-day RSD%)	< 5%
Precision (Inter-day RSD%)	< 8%
Accuracy (Recovery %)	95 - 105%

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols offer a foundation for laboratories to establish and validate their own FDCA quantification methods.

Method 1: HPLC-UV for FDCA in Aqueous Samples

- Instrumentation: High-Performance Liquid Chromatograph with a UV-Vis Detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

- Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water and methanol (e.g., 80:20 v/v).
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at 265 nm.
- Sample Preparation: Aqueous samples are filtered through a 0.45 μ m syringe filter prior to injection.
- Calibration: A series of standard solutions of FDCA in the mobile phase are prepared and injected to construct a calibration curve.

Method 2: HPLC-UV for FDCA in Polymer Extracts

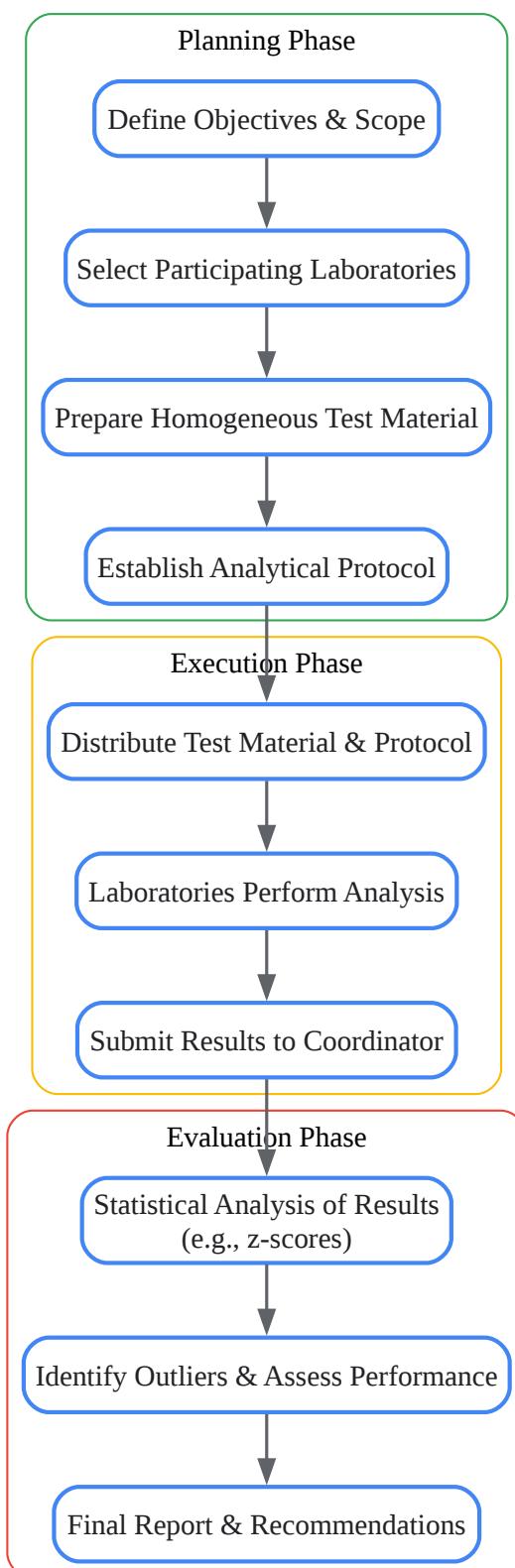
- Instrumentation: High-Performance Liquid Chromatograph with a Diode Array Detector (DAD).
- Column: Polar-modified C18 column (e.g., 4.6 x 150 mm, 3.5 μ m).
- Mobile Phase: Gradient elution with 0.05 M phosphate buffer (pH 2.5) and acetonitrile.
- Flow Rate: 0.8 mL/min.
- Detection: DAD detection at 270 nm.
- Sample Preparation: The polymer is dissolved in a suitable solvent (e.g., hexafluoroisopropanol), and FDCA is extracted using liquid-liquid extraction with an appropriate organic solvent. The organic phase is then evaporated, and the residue is reconstituted in the mobile phase.
- Calibration: Matrix-matched calibration standards are prepared by spiking known amounts of FDCA into blank polymer extracts.

Method 3: LC-MS/MS for Trace Level Quantification of FDCA

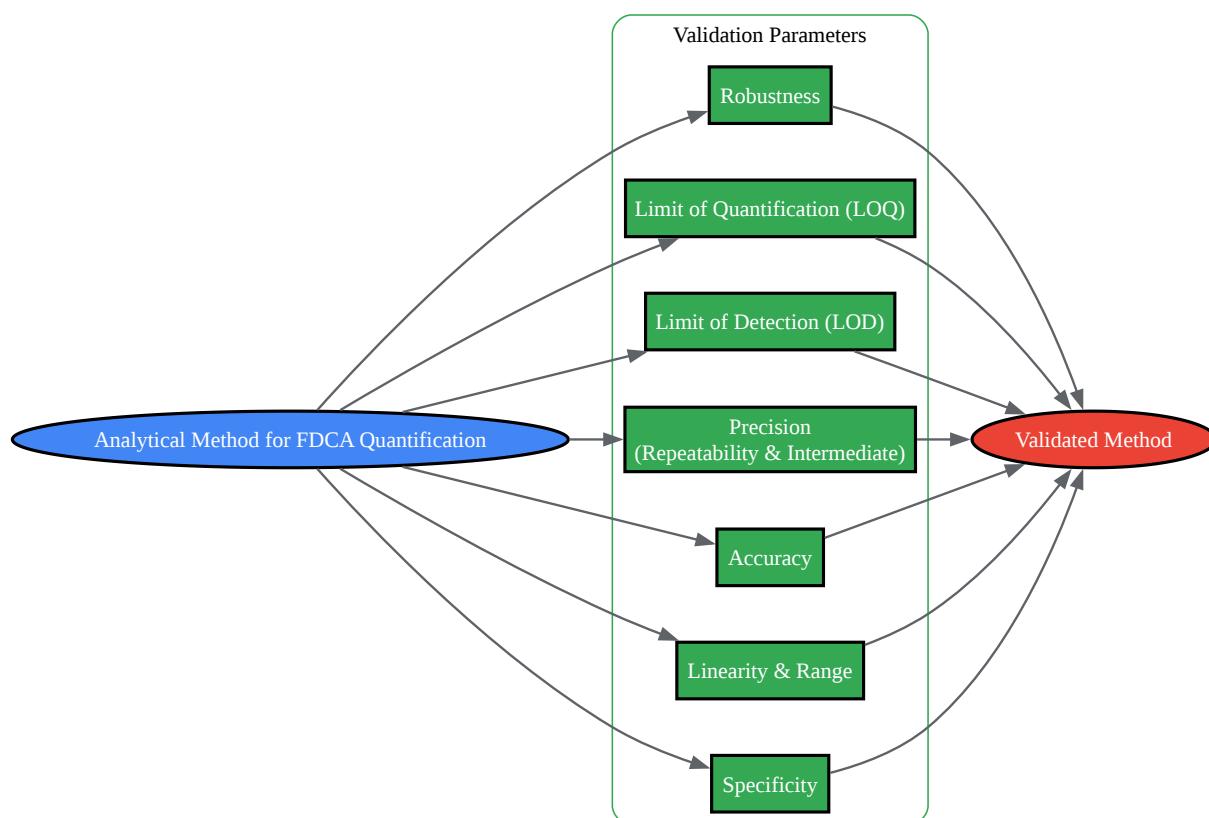
- Instrumentation: Liquid Chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
- Column: UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 μ m).
- Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
- Flow Rate: 0.4 mL/min.
- Detection: ESI in negative ion mode. Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition of the precursor ion to a specific product ion (e.g., m/z 155 \rightarrow 111).
- Sample Preparation: Samples are diluted and filtered. For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary.
- Calibration: An internal standard (e.g., ^{13}C -labeled FDCA) is added to all samples and calibration standards to correct for matrix effects and variations in instrument response.

Mandatory Visualization

The following diagrams illustrate key workflows and relationships relevant to the inter-laboratory comparison and validation of FDCA quantification methods.

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Caption: Workflow for a typical inter-laboratory comparison study.



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Caption: Key parameters for single-laboratory method validation.

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